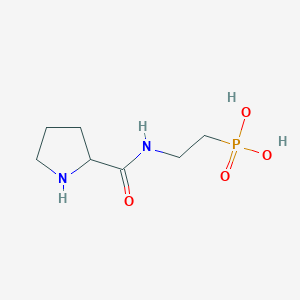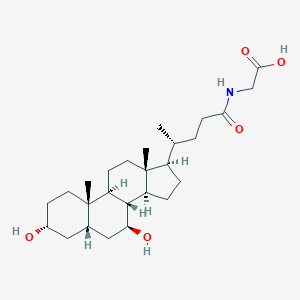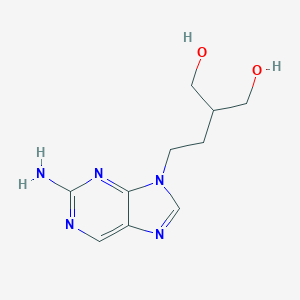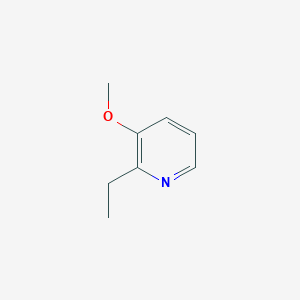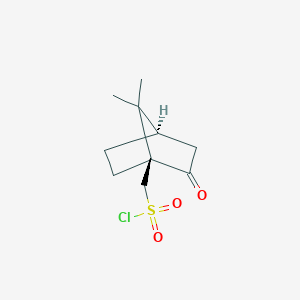![molecular formula C27H35NS B018246 1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene CAS No. 110499-95-1](/img/structure/B18246.png)
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene, commonly known as HCEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCEB is a member of the cyclohexylbenzene family and is known for its unique structural features that make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of HCEB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HCEB has been shown to interact with specific receptors in cells, leading to the activation or inhibition of downstream signaling pathways. This mechanism of action has been exploited for the development of new drugs and therapies for various diseases.
Biochemische Und Physiologische Effekte
HCEB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that HCEB can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. HCEB has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for this debilitating condition. However, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HCEB in lab experiments is its unique structural features, which make it an ideal candidate for various applications. HCEB is also relatively easy to synthesize, and the synthesis method has been optimized to ensure high yield and purity of the final product. However, one of the limitations of using HCEB is its potential toxicity, which needs to be carefully evaluated in different systems.
Zukünftige Richtungen
There are several future directions for the research on HCEB. One of the main directions is the development of new drugs and therapies based on the mechanism of action of HCEB. This could lead to the discovery of new treatments for various diseases, including cancer and Alzheimer's disease. Another direction is the optimization of the synthesis method for HCEB to ensure even higher yield and purity of the final product. This could lead to the development of new materials with improved properties for various applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of HCEB in different systems, which could lead to the discovery of new functions and applications for this compound.
Synthesemethoden
The synthesis of HCEB involves several steps, including the reaction between 4-hexylcyclohexanone and 4-isothiocyanatobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
HCEB has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, HCEB has been used as a building block for the synthesis of novel liquid crystals, which have shown promising properties for the development of new display technologies. In organic electronics, HCEB has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs), which have shown improved efficiency and stability. In biomedical research, HCEB has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
110499-95-1 |
|---|---|
Produktname |
1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
Molekularformel |
C27H35NS |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
1-(4-hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C27H35NS/c1-2-3-4-5-6-22-9-15-25(16-10-22)26-17-11-23(12-18-26)7-8-24-13-19-27(20-14-24)28-21-29/h11-14,17-20,22,25H,2-10,15-16H2,1H3 |
InChI-Schlüssel |
GFLJBHDKHDTGGY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)N=C=S |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



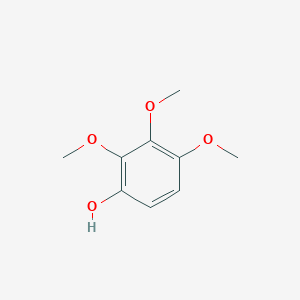
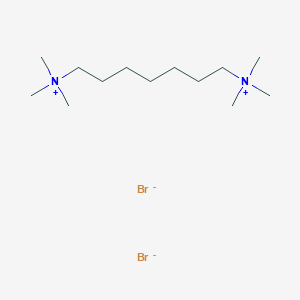
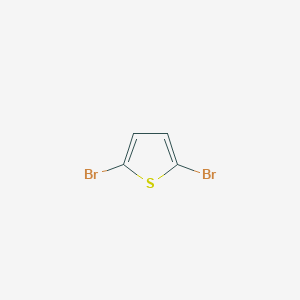
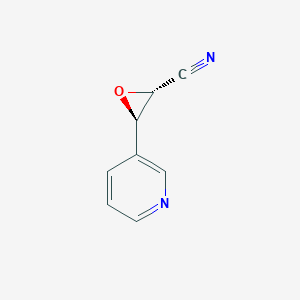
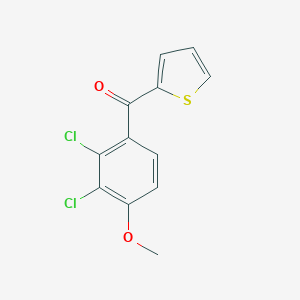
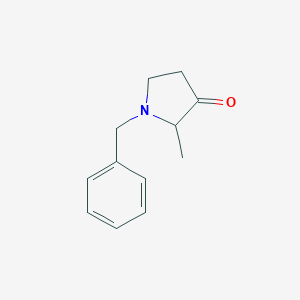

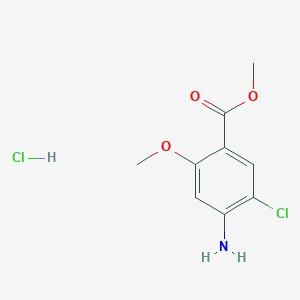
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
